molecular formula C8H9NO3 B1351250 Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 67858-47-3

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1351250
CAS RN: 67858-47-3
M. Wt: 167.16 g/mol
InChI Key: GXSZDESAIZEFGZ-UHFFFAOYSA-N
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Description

“Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a melting point of 95-97°C . The compound has a molecular weight of 153.14 g/mol and a molecular formula of C7H7NO3 .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Agent Synthesis : Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate derivatives exhibit significant antibacterial and antifungal activities. This is attributed to the presence of a heterocyclic ring, and the activity increases with the introduction of a methoxy group into the structure. These derivatives, synthesized through cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction, act as potent antimicrobial agents and provide a template for the synthesis of new therapeutic tools (Hublikar et al., 2019).

Chemical Synthesis Techniques

  • "One-Pot" Synthesis Methodology : The compound has been utilized in "one-pot" synthesis techniques, a method that simplifies the production of certain 4-acylpyrrole-2-carboxaldehydes from pyrrole. This approach yields good results and demonstrates the compound's versatility in organic synthesis (Anderson et al., 1980).

Heterocyclic Chemistry

  • Pyrrole Derivative Synthesis : The compound has been used in the synthesis of various pyrrole derivatives, including methyl 4H-furo[3,2-b]pyrrole-5-carboxylate. These derivatives are created through reactions like the Vilsmeier-Haack reaction and have applications in creating new heterocyclic systems (Zemanová & Gašparová, 2013).

Aromaticity and Molecular Structure Studies

  • Study of Aromaticity : Research into the aromatic character of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives, including those similar to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, has been conducted. These studies, involving X-ray diffraction and ab initio calculations, contribute to the understanding of the aromatic nature and stability of such compounds (Cyrański et al., 2001).

Advanced Organic Synthesis

  • Formylation and Acylation Reactions : Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate plays a crucial role in formylation and acylation reactions. These chemical processes are essential in creating complex organic compounds and have a wide range of applications in medicinal chemistry and drug synthesis (El’chaninov et al., 2001).

Microwave Irradiation in Organic Synthesis

  • Microwave-Assisted Synthesis : The compound's reactivity under microwave irradiation has been studied, showing that microwave treatment can significantly shorten reaction times while maintaining comparable yields. This has implications for more efficient and eco-friendly chemical synthesis processes (Krutošíková et al., 2000).

Pyrrole Aldehyde Reactions

  • Synthesis of Pyrrole Aldehydes : Research has been conducted on the synthesis of methyl 2-formyl-6-(methoxymethyl)furo[2,3-b]pyrrole-5-carboxylate and its reactions with malononitrile, methyl cyanoacetate, and other compounds. These studies contribute to the broader understanding of pyrrole aldehyde chemistry and its potential applications (Sleziak et al., 1999).

Heterocyclic System Synthesis

  • Pyrrole-Containing Heterocyclic Systems : The compound has beenused in creating new pyrrole-containing heterocyclic systems. These systems have potential therapeutic interest and can be synthesized by reacting methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates with N-substituted aliphatic diamines, resulting in a variety of heterocyclic compounds with potential medicinal applications (Mokrov et al., 2010).

Applications in Medicinal Chemistry

  • Building Blocks for Nitrogen Heterocycles : The compound has been used to prepare methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, serving as building blocks for various nitrogen heterocycles with potential therapeutic benefits. These building blocks are crucial for the synthesis of many nitrogen heterocycles, highlighting the compound's significance in medicinal chemistry (Rochais et al., 2004).

Organic and Biomolecular Chemistry

  • Catalysis in Organic Synthesis : The compound has been part of studies involving relay catalytic cascade reactions, demonstrating its role in synthesizing methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system. This shows its application in advanced catalytic processes, contributing to efficient and innovative synthetic methods in organic chemistry (Galenko et al., 2015).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-formyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSZDESAIZEFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383995
Record name Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate

CAS RN

67858-47-3
Record name Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 1-methylpyrrole-2-carboxylate (5.0 g, 0.036 m) and 11.4 g anhydrous aluminum chloride in 150 ml of 1:1 1,2-dichloroethane and nitromethane at -20° C. was added over two minutes a solution of dichloromethyl methylether (3.9 ml, 0.043 m) in 1,2-dichloroethane (20 ml). The resultant mixture was stirred at -10° to -30° C. for 3 hours, quenched with excess ice-water, the resultant mixture extracted well with ether, and the combined ether extracts washed two times with water, passed through a small layer of sodium sulfate-silica gel, and concentrated in vacuo to 5.4 g (90%) of methyl 4-formyl-1-methylpyrrole-2-carboxylate, m.p. 95°-97° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Koriatopoulou, N Karousis, G Varvounis - Tetrahedron, 2008 - Elsevier
… Potassium permanganate in an acetone–water mixture has been used successfully by Rapoport and co-workers 14 to oxidise methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate to 5-(…
Number of citations: 28 www.sciencedirect.com
DV Sowmya, KG Divya, D Trinath… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… The oxidation of methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (13) (Acros Organics) with KMnO 4 in acetone under ultrasonic irradiation at a frequency of 35 kHz at room …
Number of citations: 3 www.tandfonline.com
DM Swanson, CR Shah, B Lord, K Morton… - European journal of …, 2009 - Elsevier
… Methyl-4-formyl-1-methyl-1H-pyrrole-2-carboxylate (66) (1.00 g, 5.98 mmol) was dissolved in dioxane (10 mL) and 1 M aq. LiOH (6 mL) was added at rt. After 15 h, the reaction mixture …
Number of citations: 29 www.sciencedirect.com

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